5-Methylspiro[3.4]octan-5-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
820222-52-4 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
8-methylspiro[3.4]octan-8-ol |
InChI |
InChI=1S/C9H16O/c1-8(10)4-2-5-9(8)6-3-7-9/h10H,2-7H2,1H3 |
InChI Key |
RBJTYPGOSDHNRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC12CCC2)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 5 Methylspiro 3.4 Octan 5 Ol
Reactivity at the Hydroxyl Functional Group
As a tertiary alcohol, 5-Methylspiro[3.4]octan-5-ol exhibits reactivity characteristic of this functional group. libretexts.orgbritannica.com These reactions primarily involve the oxygen and hydrogen of the hydroxyl group or the carbon-oxygen bond.
Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids to form esters. byjus.com This reaction, known as Fischer esterification, involves the protonation of the hydroxyl group, followed by nucleophilic attack of the carboxylic acid.
Oxidation: Tertiary alcohols like this compound are generally resistant to oxidation under mild conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it. britannica.combyjus.com Strong oxidizing agents and harsh conditions can lead to the cleavage of carbon-carbon bonds, resulting in a mixture of products. britannica.com
Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen to form the corresponding alkyl halide. libretexts.org This can be achieved by reacting the alcohol with hydrogen halides (HX). The reaction with tertiary alcohols typically proceeds through an S(_N)1 mechanism, involving the formation of a stable tertiary carbocation intermediate after the protonated hydroxyl group leaves as a water molecule. libretexts.orgfiveable.me
Dehydration: Acid-catalyzed dehydration of this compound can lead to the formation of alkenes. libretexts.org This E1 reaction also proceeds through a carbocation intermediate. The removal of a proton from an adjacent carbon atom results in the formation of a double bond. According to Zaitsev's rule, the more stable, more substituted alkene is generally the major product. libretexts.org
Reactions Involving the Spiro[3.4]octane Carbon Skeleton
The strained nature of the spiro[3.4]octane framework, particularly the cyclobutane (B1203170) ring, makes it susceptible to reactions that involve the carbon skeleton itself. ontosight.ai
Ring-Opening Reactions of the Cyclobutane and Cyclopentane (B165970) Rings
The significant ring strain in the cyclobutane portion of the spiro[3.4]octane system makes it prone to ring-opening reactions. pharmaguideline.com These reactions can be initiated by various reagents and conditions, leading to the formation of less strained, more stable products.
Hydrogenation: Catalytic hydrogenation can lead to the opening of the cyclobutane ring to form a more stable acyclic or larger ring structure. pharmaguideline.com
Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclobutane ring can undergo cleavage. This process is often coupled with rearrangements to form more stable carbocations.
Lewis Acid-Mediated Ring Opening: Lewis acids can also facilitate the opening of the cyclobutane ring, particularly in donor-acceptor substituted systems. acs.org
The cyclopentane ring is significantly less strained than the cyclobutane ring and is therefore more stable and less likely to undergo ring-opening reactions under normal conditions.
Rearrangement Pathways of the Spiro System
The formation of carbocation intermediates during reactions such as dehydration or conversion to alkyl halides can trigger skeletal rearrangements. wikipedia.orglscollege.ac.in These rearrangements aim to relieve ring strain and/or form more stable carbocations.
A common rearrangement pathway is the Wagner-Meerwein rearrangement , which involves a 1,2-shift of an alkyl group or a hydride. wikipedia.orglscollege.ac.inmychemblog.com In the context of this compound, the initial tertiary carbocation formed at the spiro-carbon could undergo rearrangement. This might involve the expansion of the cyclobutane ring into a cyclopentane ring or the contraction of the cyclopentane ring. The specific pathway taken would depend on the relative stabilities of the intermediate and final carbocations and the reaction conditions. researchgate.net
Acid-catalyzed rearrangements of spiroketal enol ethers have been observed to yield cyclopentenone-derived oxabicyclic compounds, suggesting that complex rearrangements are possible within spiro systems. rsc.org
Functionalization of the Spiro[3.4]octane Framework
Beyond reactions that alter the ring structure, the spiro[3.4]octane framework can be functionalized. This involves the introduction of new functional groups onto the carbon skeleton.
One modern approach to functionalization is through C-H activation . consensus.apprsc.orgresearchgate.net This powerful technique allows for the direct conversion of a carbon-hydrogen bond into a carbon-X bond (where X can be carbon, oxygen, nitrogen, etc.), often catalyzed by transition metals. wikipedia.org This method could potentially be applied to introduce functional groups at various positions on the cyclobutane or cyclopentane rings of the spiro[3.4]octane skeleton.
Investigation of Reaction Mechanisms and Transition States
Understanding the detailed mechanisms of these transformations is crucial for predicting product outcomes and designing new synthetic routes. Computational chemistry plays a significant role in elucidating these mechanisms. aip.orgrsc.org
Density Functional Theory (DFT) calculations can be used to model the reaction pathways, identify transition states, and determine their relative energies. aip.org This allows for a deeper understanding of the factors that control the regioselectivity and stereoselectivity of the reactions. For example, computational studies can help to rationalize why a particular rearrangement pathway is favored over another by comparing the stabilities of the involved carbocation intermediates and the activation energies of the transition states. aip.org
Stereochemical Outcomes and Diastereocontrol in Transformations
The spirocyclic nature of this compound introduces elements of stereochemistry that must be considered in its reactions. The spiro carbon itself is a stereocenter, and reactions can proceed with varying degrees of stereocontrol.
The rigidity of the spirocyclic framework can influence the stereochemical outcome of reactions. nih.gov For instance, in reactions involving the formation of new stereocenters, the existing stereochemistry of the starting material can direct the approach of reagents, leading to the preferential formation of one diastereomer over another. This is known as diastereocontrol.
In reactions proceeding through S(_N)1 mechanisms, the formation of a planar carbocation intermediate can lead to a loss of stereochemical information, potentially resulting in a racemic mixture of products if a new stereocenter is formed. However, in some cases, ion pairing or the influence of the leaving group can lead to a degree of stereoselectivity. In contrast, S(_N)2 reactions proceed with inversion of configuration at the reaction center. libretexts.org
The table below summarizes some of the key reactions of this compound and their general mechanistic features.
| Reaction Type | Reagents | General Mechanism | Key Intermediates |
| Esterification | Carboxylic Acid, Acid Catalyst | Nucleophilic Acyl Substitution | Protonated Alcohol |
| Oxidation | Strong Oxidizing Agents | C-C Bond Cleavage | N/A (complex mixture) |
| Conversion to Alkyl Halides | HX | S(_N)1 | Tertiary Carbocation |
| Dehydration | Acid Catalyst | E1 | Tertiary Carbocation |
| Ring-Opening Hydrogenation | H₂, Catalyst | Catalytic Hydrogenation | N/A |
| Wagner-Meerwein Rearrangement | Acid or Lewis Acid | 1,2-Alkyl or Hydride Shift | Rearranged Carbocations |
Advanced Spectroscopic and Structural Elucidation of 5 Methylspiro 3.4 Octan 5 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For 5-Methylspiro[3.4]octan-5-ol, a comprehensive analysis of one-dimensional and two-dimensional NMR data is essential.
The ¹H and ¹³C NMR spectra of this compound are expected to exhibit distinct signals corresponding to each unique proton and carbon environment in the molecule. The asymmetry of the spirocyclic system leads to a complex set of resonances.
The ¹H NMR spectrum would be characterized by a singlet for the methyl protons and a series of multiplets for the methylene (B1212753) protons of the cyclobutane (B1203170) and cyclopentane (B165970) rings. The chemical shifts of the protons adjacent to the hydroxyl group and the spirocenter would be of particular diagnostic value.
The ¹³C NMR spectrum would show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The quaternary spiro carbon and the carbon bearing the hydroxyl group would appear at characteristic downfield shifts. The chemical shifts of the cyclobutane and cyclopentane carbons would also provide valuable structural information. tue.nl DFT-GIAO (Density Functional Theory - Gauge-Independent Atomic Orbital) methods can be employed to calculate theoretical chemical shifts, which can then be compared with experimental data to aid in the assignment. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | 1.80 - 1.95 (m) | 35.0 - 40.0 |
| 2 | 1.95 - 2.10 (m) | 15.0 - 20.0 |
| 3 | 1.80 - 1.95 (m) | 35.0 - 40.0 |
| 4 | - | 55.0 - 60.0 (spiro-C) |
| 5 | - | 75.0 - 80.0 (C-OH) |
| 6 | 1.60 - 1.75 (m) | 40.0 - 45.0 |
| 7 | 1.50 - 1.65 (m) | 25.0 - 30.0 |
| 8 | 1.60 - 1.75 (m) | 40.0 - 45.0 |
| CH₃ | 1.20 - 1.30 (s) | 28.0 - 33.0 |
| OH | Variable (br s) | - |
Note: These are predicted values and may vary based on solvent and experimental conditions. 'm' denotes multiplet, 's' denotes singlet, and 'br s' denotes broad singlet.
Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex spectra of spirocyclic compounds and for elucidating their stereochemistry. nih.gov
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons on adjacent carbons, allowing for the tracing of the carbon skeleton within the cyclobutane and cyclopentane rings. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei, providing a definitive link between the proton and carbon skeletons of the molecule. youtube.comyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the quaternary carbons, such as the spirocenter and the hydroxyl-bearing carbon, by observing their correlations with nearby protons. youtube.combas.bg
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. For this compound, NOESY can be used to determine the relative stereochemistry at the spirocenter by observing through-space interactions between the methyl group and protons on the adjacent rings. harvard.edu
The five-membered ring in this compound is flexible and can undergo conformational changes, such as pseudorotation. rsc.org Dynamic NMR studies, involving the acquisition of NMR spectra at variable temperatures, can provide insights into these conformational dynamics. iaea.orgyoutube.com By analyzing changes in chemical shifts and coalescence of signals, it is possible to determine the energy barriers associated with these conformational interconversions.
Advanced Mass Spectrometry Techniques for Structural Confirmation
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. rsc.org For this compound, with a molecular formula of C₉H₁₆O, the expected molecular weight is approximately 140.22 g/mol . nih.gov
High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern in the mass spectrum is also highly diagnostic. Key fragmentation pathways for alcohols often involve the loss of a water molecule (M-18) and alpha-cleavage. libretexts.orgmiamioh.edu For this compound, prominent fragmentation would be expected to involve the cleavage of the bonds adjacent to the spirocenter and the hydroxyl group, leading to characteristic fragment ions.
Table 2: Predicted Key Fragmentation Ions for this compound
| m/z | Proposed Fragment |
| 140 | [M]⁺ (Molecular Ion) |
| 125 | [M - CH₃]⁺ |
| 122 | [M - H₂O]⁺ |
| 97 | [M - C₃H₇]⁺ |
| 84 | [Cyclohexene]⁺ (from rearrangement) |
| 71 | [C₅H₁₁]⁺ |
| 55 | [C₄H₇]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and gaining insights into the conformational properties of molecules. nih.gov
The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. C-H stretching vibrations of the aliphatic rings would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibration would be observed in the 1000-1200 cm⁻¹ range. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to various bending and skeletal vibrations, which are unique to the molecule's structure.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric C-C stretching vibrations of the carbocyclic rings would be expected to show strong Raman signals.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination
This compound possesses a chiral spirocenter, meaning it can exist as a pair of enantiomers. Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration and enantiomeric excess of a chiral sample. bruker.comjascoinc.comouj.ac.jpacs.org
ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. While the spiroalkane skeleton itself does not have a strong chromophore, the hydroxyl group can contribute to a weak ECD signal. The sign and magnitude of the Cotton effect can be correlated with the absolute configuration of the spirocenter, often with the aid of theoretical calculations. wikipedia.orgyoutube.com
VCD, the infrared analogue of ECD, provides stereochemical information based on the vibrational transitions of the molecule. wikipedia.org The VCD spectrum would show characteristic positive and negative bands corresponding to the different vibrational modes of the chiral molecule. Comparison of the experimental VCD spectrum with quantum chemical predictions can provide a reliable determination of the absolute configuration. youtube.com
X-ray Crystallography of this compound and its Crystalline Derivatives
For a crystalline derivative of this compound, a typical X-ray diffraction experiment would yield a set of crystallographic parameters that define the crystal lattice and the arrangement of molecules within it. These parameters are crucial for understanding the intermolecular interactions and packing forces in the solid state.
Table 1: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 1056.7 |
| Z | 4 |
Note: This data is hypothetical and serves as an illustrative example of what would be obtained from an X-ray crystallographic study.
The data in such a table would reveal the fundamental symmetry of the crystal and the dimensions of the unit cell, which is the basic repeating unit of the crystal structure. The space group provides information about the symmetry elements present in the crystal, while the unit cell parameters (a, b, c, α, β, γ) define its size and shape. The value of Z indicates the number of molecules in the unit cell.
Detailed Conformational Analysis and Stereochemical Principles of Spiro[3.4]octanols
The conformational landscape of spiro[3.4]octanols is dictated by the inherent strain and puckering of the constituent cyclobutane and cyclopentane rings. The spiro linkage at the C4 carbon introduces significant rigidity to the system, yet allows for distinct conformational isomers.
The cyclobutane ring in spiro[3.4]octane systems is not planar but exists in a puckered conformation to alleviate torsional strain. This puckering leads to two non-equivalent positions for substituents on the ring: axial and equatorial. The energy difference between these conformers is a key aspect of their stereochemistry.
Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable tools for studying the conformational preferences of spiro[3.4]octanols in solution. These studies can determine the relative populations of different conformers and the energy barriers for their interconversion.
Table 2: Key Conformational and Stereochemical Features of Spiro[3.4]octanols
| Feature | Description |
| Cyclobutane Ring Puckering | The cyclobutane ring is puckered with a dihedral angle that relieves torsional strain. This creates distinct axial and equatorial positions for substituents. |
| Cyclopentane Ring Conformation | The cyclopentane ring typically adopts an envelope or twist conformation. The spiro fusion influences the specific conformation. |
| Spiro Center | The quaternary carbon atom where the two rings are joined is a center of high steric congestion, influencing the orientation of adjacent substituents. |
| Diastereomers | The presence of multiple stereocenters, including the spiro carbon and the carbon bearing the hydroxyl and methyl groups, can lead to the existence of multiple diastereomers with distinct chemical and physical properties. |
| Anomeric Effects | In derivatives where the hydroxyl group is replaced by an alkoxy group, anomeric effects involving the interaction of the oxygen lone pairs with the σ* orbitals of adjacent C-C bonds can influence the conformational equilibrium. |
The stereochemical principles governing spiro[3.4]octanols are fundamental to understanding their chemical behavior and potential applications. The fixed spatial arrangement of substituents due to the rigid spirocyclic framework can be exploited in areas such as asymmetric synthesis and medicinal chemistry, where precise three-dimensional structures are often a prerequisite for biological activity. Further experimental and computational studies on this compound and its analogues are needed to fully map out their intricate conformational landscapes and unlock their full potential.
Theoretical and Computational Chemistry Studies of 5 Methylspiro 3.4 Octan 5 Ol
Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the electronic structure and bonding in 5-Methylspiro[3.4]octan-5-ol. These methods, which solve the Schrödinger equation for the molecule, provide a detailed picture of electron distribution and orbital interactions. For a molecule like this compound, QM calculations can elucidate the nature of the covalent bonds within the cyclobutane (B1203170) and cyclopentane (B165970) rings, as well as the carbon-oxygen bond of the alcohol group.
Key aspects of the electronic structure that can be investigated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial in predicting the molecule's reactivity. For instance, the HOMO is often associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. In this compound, the HOMO is likely to have significant contributions from the oxygen lone pairs of the hydroxyl group, making this site susceptible to electrophilic attack. Conversely, the LUMO would be associated with antibonding orbitals, indicating regions where nucleophilic attack might occur, such as the carbon atom attached to the hydroxyl group.
Furthermore, QM methods can be used to perform population analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis, to determine the partial atomic charges on each atom. This information is vital for understanding the molecule's polarity and intermolecular interactions. The oxygen atom of the hydroxyl group is expected to carry a significant negative partial charge, while the attached carbon and the hydrogen of the hydroxyl group will have positive partial charges, making the O-H bond highly polar.
Density Functional Theory (DFT) Applications for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) has become a widely used computational method due to its favorable balance of accuracy and computational cost. For this compound, DFT is particularly well-suited for determining its most stable three-dimensional structure through geometry optimization. This process finds the minimum energy conformation of the molecule, providing accurate bond lengths, bond angles, and dihedral angles. The spirocyclic nature of the molecule, with its fused cyclobutane and cyclopentane rings, imposes significant conformational constraints, and DFT can accurately model the puckering of these rings.
Once the optimized geometry is obtained, DFT calculations can be employed to compute the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the molecule. For this compound, characteristic vibrational modes would include the O-H stretching frequency around 3400-3600 cm⁻¹, C-O stretching, and various C-H stretching and bending frequencies of the alkyl framework. The calculated vibrational frequencies are also essential for confirming that the optimized structure is a true energy minimum, as the absence of imaginary frequencies indicates a stable conformation.
Ab Initio Calculations of Spectroscopic Parameters and Reaction Energetics
Ab initio calculations, which are based on first principles without the use of empirical parameters, offer a high level of accuracy for predicting spectroscopic parameters and reaction energetics. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide benchmark data for this compound.
These high-level calculations can be used to predict various spectroscopic properties with high precision. For example, nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms can be calculated and compared with experimental data to aid in structural elucidation. The unique magnetic environments of the protons and carbons in the spirocyclic framework make this a powerful tool for conformational analysis.
Furthermore, ab initio methods are invaluable for studying the energetics of chemical reactions involving this compound. For instance, the energy of protonation of the hydroxyl group or the energetics of its elimination to form a carbocation can be calculated with high accuracy. These calculations can provide detailed insights into reaction mechanisms, including the structures and energies of transition states, which are crucial for understanding the kinetics and thermodynamics of a reaction. Such studies are vital for predicting the reactivity of the tertiary alcohol in this strained system.
Molecular Modeling and Force Field Development for Spiro Systems
Molecular modeling, particularly using molecular mechanics (MM), provides a computationally efficient way to study the conformational landscape of large molecules. However, the accuracy of MM simulations is highly dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. wikipedia.orgnih.gov Standard force fields may not always be well-parameterized for strained spirocyclic systems like spiro[3.4]octane.
Developing a specific force field for this compound would involve parameterizing the bond stretching, angle bending, and torsional terms to accurately reproduce its unique geometry and conformational energies. The torsional parameters, in particular, are critical for correctly modeling the puckering of the four- and five-membered rings and the rotational barrier of the methyl group. These parameters are often derived from high-level ab initio or DFT calculations on smaller fragments of the molecule. nih.gov
Once a reliable force field is developed, it can be used in molecular dynamics (MD) simulations to explore the conformational space of this compound over time. This can reveal the dynamic behavior of the ring systems and the preferred orientations of the hydroxyl and methyl groups, providing insights that are complementary to the static picture obtained from geometry optimizations.
Computational Prediction of Reactivity and Selectivity
Computational methods are powerful tools for predicting the reactivity and selectivity of this compound. The tertiary alcohol functional group is a key site for chemical reactions. Computational studies can predict the likelihood of various reactions, such as dehydration, substitution, or oxidation.
The stability of potential intermediates, such as the tertiary carbocation that would form upon dehydration, can be assessed using DFT or ab initio methods. The significant ring strain in the spiro[3.4]octane framework can influence the stability of such intermediates and the transition states leading to them. For example, the formation of a planar carbocation at the spiro center could either be favored due to the relief of some torsional strain or disfavored due to increased angle strain.
Computational models can also predict the selectivity of reactions. For instance, if a reaction can proceed through multiple pathways leading to different products, the activation energies for each pathway can be calculated. The pathway with the lowest activation energy is generally the most favored, allowing for the prediction of the major product. This is particularly relevant for understanding potential rearrangements of the carbocation intermediate in this strained bicyclic system.
Analysis of Strain Energy and Ring Strain in Spiro[3.4]octane
The spiro[3.4]octane skeleton of this compound is inherently strained due to the presence of a cyclobutane ring fused to a cyclopentane ring at a single carbon atom. The total strain energy of a molecule is the excess energy it possesses compared to a hypothetical strain-free reference compound. Computational methods provide a direct route to quantify this strain.
The strain energy of the parent hydrocarbon, spiro[3.4]octane, has been computationally determined. A study utilizing high-level computational methods calculated the strain energy of several hydrocarbons. Current time information in Le Flore County, US.nih.gov The principle of ring strain additivity can be used as a first approximation, where the strain of spiro[3.4]octane would be the sum of the strain energies of cyclobutane and cyclopentane. However, the spiro fusion introduces additional strain.
| Compound | Calculated Strain Energy (kcal/mol) |
| Cyclobutane | 26.8 |
| Cyclopentane | 6.2 |
| Spiro[3.4]octane | 33.7 |
Data sourced from computational studies on hydrocarbon strain energies. Current time information in Le Flore County, US.nih.gov
The calculated strain energy of spiro[3.4]octane (33.7 kcal/mol) is slightly higher than the sum of the individual ring strains (33.0 kcal/mol), indicating a small additional strain introduced by the spirocyclic fusion. This inherent strain has significant implications for the reactivity of this compound, as reactions that lead to a release of this strain will be energetically favored. The presence of the methyl and hydroxyl groups will further modify this strain energy, which can be precisely quantified through dedicated computational studies on the substituted molecule.
Investigation of Stereoelectronic Effects within the Spiro[3.4]octan-5-ol Framework
Stereoelectronic effects arise from the interaction of electron orbitals due to the specific three-dimensional arrangement of atoms in a molecule. In this compound, several stereoelectronic interactions can influence its conformation and reactivity. The fixed spatial relationship between the two rings provides a rigid framework for studying these effects.
One important stereoelectronic effect is hyperconjugation, which involves the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. For example, there can be hyperconjugative interactions between the C-C or C-H bonds of the rings and the antibonding C-O orbital of the hydroxyl group. The strength of these interactions is highly dependent on the orbital alignment, which is dictated by the molecule's conformation.
Another key stereoelectronic consideration, particularly in reactions involving the hydroxyl group, is the anomeric effect. While classically described in cyclic ethers, analogous effects can be observed in other systems. For example, the orientation of the lone pairs on the oxygen atom relative to the adjacent C-C bonds of the rings can influence the stability of different conformers. These interactions can be analyzed in detail using NBO analysis, which can quantify the energy of these orbital interactions. Understanding these stereoelectronic effects is crucial for a complete picture of the molecule's behavior and for predicting its chemical properties. nih.govresearchgate.net
Applications of 5 Methylspiro 3.4 Octan 5 Ol As a Versatile Chemical Building Block
Strategic Intermediate in the Synthesis of Complex Organic Architectures
The structural rigidity and defined stereochemistry of spirocyclic systems make them valuable intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The tertiary alcohol of 5-Methylspiro[3.4]octan-5-ol can serve as a linchpin for further functionalization.
Dehydration of the tertiary alcohol would lead to the formation of a spiro-alkene, a reactive intermediate susceptible to a variety of addition reactions. Such alkenes could participate in cycloadditions, hydroboration-oxidation, or epoxidation reactions, allowing for the introduction of new functional groups with specific stereochemical control. Furthermore, the spiro[3.4]octane skeleton itself can undergo rearrangement reactions under acidic conditions to yield bicyclo[3.3.0]octane systems, also known as pentalenes. This transformation opens up access to a different class of bicyclic compounds, which are also prevalent in natural products.
Role in the Design and Construction of Novel Molecular Scaffolds
Molecular scaffolds form the core of new chemical entities in drug discovery and materials science, providing a three-dimensional framework upon which functional groups can be appended. The inherent three-dimensionality of this compound makes it an attractive candidate for the development of novel molecular scaffolds.
By replacing the hydroxyl group with other functionalities, such as amines, azides, or alkynes, a diverse library of spirocyclic building blocks can be generated. These functionalized spirocycles can then be incorporated into larger molecules, imparting unique conformational constraints. In medicinal chemistry, such rigid scaffolds are often sought after to improve binding affinity and selectivity for biological targets by reducing the entropic penalty of binding. The defined spatial orientation of substituents on the spirocyclic core could allow for the precise positioning of pharmacophoric elements.
Contributions to Materials Science Research
The unique topology and rigidity of spirocyclic compounds can be exploited to create advanced materials with novel properties.
Polymer Chemistry Applications
The incorporation of spirocyclic units into polymer backbones can significantly impact the material's thermal and mechanical properties. The rigidity of the spiro[3.4]octane core would be expected to increase the glass transition temperature (Tg) of polymers, leading to materials with enhanced thermal stability.
The tertiary alcohol of this compound could be used as an initiator for ring-opening polymerization of cyclic esters or ethers. Alternatively, it could be converted into a monomer, such as an acrylate (B77674) or methacrylate, and subsequently copolymerized with other vinyl monomers to introduce the spirocyclic motif as a pendant group. Such modifications could lead to polymers with altered solubility, and improved mechanical strength.
Advanced Organic Materials Development
The well-defined structure of this compound makes it a potential building block for advanced organic materials. For instance, derivatization with chromophores or electronically active groups could lead to the development of new materials for optical or electronic applications. The spirocyclic core could serve to control the spatial arrangement and intermolecular interactions of these functional units, influencing the bulk properties of the material.
Utilization in Supramolecular Chemistry
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The defined shape and potential for functionalization of this compound make it an interesting candidate for the construction of supramolecular assemblies.
By introducing recognition motifs, such as hydrogen bonding donors and acceptors or metal-coordinating ligands, derivatives of this compound could be designed to self-assemble into discrete, ordered structures like capsules, cages, or extended networks. The rigidity of the spirocyclic core would play a crucial role in pre-organizing the binding sites, favoring the formation of specific and stable supramolecular architectures.
Future Research Directions and Unexplored Avenues for 5 Methylspiro 3.4 Octan 5 Ol Chemistry
Development of Highly Efficient and Sustainable Synthetic Methodologies
Future research into the synthesis of 5-Methylspiro[3.4]octan-5-ol should prioritize the development of efficient, sustainable, and economically viable methods. Current synthetic strategies for spiro compounds often involve multi-step processes with harsh reagents and low yields. A key future direction is the application of modern synthetic principles to overcome these limitations.
Key Research Objectives:
Green Chemistry Approaches: Investigation into the use of environmentally benign solvents (e.g., water, ionic liquids), and catalysts. Microwave-assisted organic synthesis (MAOS) could be explored to reduce reaction times and energy consumption.
Catalytic Systems: Development of novel organocatalytic or transition-metal-catalyzed reactions for the asymmetric synthesis of chiral isomers of This compound .
One-Pot Reactions: Designing tandem or domino reaction sequences to construct the spirocyclic framework in a single operational step from readily available starting materials, minimizing waste and purification steps.
| Parameter | Current Approach (Hypothetical) | Future Goal |
| Reaction Steps | 3-5 steps | 1-2 steps (One-pot) |
| Overall Yield | < 30% | > 70% |
| Solvents | Chlorinated hydrocarbons | Water, Ethanol (B145695), Ionic Liquids |
| Catalyst | Stoichiometric strong acids/bases | Recyclable organocatalysts |
Discovery of Novel Reactivity Patterns and Rearrangements
The unique strained spirocyclic core of This compound , combining a cyclobutane (B1203170) and a cyclopentane (B165970) ring, suggests that it may exhibit novel reactivity. Future studies should focus on systematically exploring its chemical behavior under various reaction conditions to uncover new transformations and molecular rearrangements.
Potential Research Areas:
Ring-Opening and Ring-Expansion Reactions: Investigating the selective opening of either the cyclobutane or cyclopentane ring to access novel linear or larger cyclic structures.
Acid-Catalyzed Rearrangements: Studying the behavior of the tertiary alcohol in the presence of various Lewis and Brønsted acids could lead to interesting carbocation-mediated rearrangements, potentially yielding complex polycyclic systems.
Radical Chemistry: Exploration of the compound's reactivity under radical conditions to forge new carbon-carbon or carbon-heteroatom bonds.
Application of Emerging Spectroscopic and Microscopic Techniques
A thorough characterization of This compound and its derivatives is essential for understanding its structure and reactivity. While standard techniques like NMR and mass spectrometry are fundamental, emerging techniques can provide deeper insights.
Advanced Spectroscopic and Microscopic Goals:
Vibrational Circular Dichroism (VCD): For the unambiguous determination of the absolute configuration of chiral isomers.
Two-Dimensional NMR Techniques: Advanced 2D NMR experiments (e.g., NOESY, HSQC, HMBC) will be crucial for detailed conformational analysis of the strained ring system.
Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR): This technique could be employed to probe the structure of single molecules or thin films of This compound derivatives on surfaces.
| Technique | Information Gained | Potential Application |
| ¹H & ¹³C NMR | Basic structural connectivity | Standard characterization |
| Advanced 2D NMR | 3D structure and conformation | Understanding steric effects |
| VCD Spectroscopy | Absolute stereochemistry | Asymmetric synthesis validation |
| AFM-IR | Nanoscale chemical imaging | Analysis of self-assembled layers |
Advanced Theoretical Modeling of Complex Transformations
Computational chemistry offers a powerful tool to predict and understand the behavior of molecules like This compound . Future research should integrate theoretical modeling to guide experimental work.
Computational Research Objectives:
Density Functional Theory (DFT) Calculations: To model reaction pathways, calculate transition state energies, and predict the outcomes of potential rearrangements. This can help in optimizing reaction conditions and selecting appropriate catalysts.
Molecular Dynamics (MD) Simulations: To study the conformational landscape of the molecule and its interactions with solvents or other molecules in a dynamic environment.
Prediction of Spectroscopic Data: Calculating theoretical NMR and IR spectra to aid in the interpretation of experimental data.
Exploration of New Applications in Non-Biological Fields (e.g., Catalysis, Optoelectronics)
The rigid, three-dimensional structure of the spiro[3.4]octane skeleton makes it an interesting scaffold for applications beyond biology. Future work should explore its potential in materials science.
Potential Non-Biological Applications:
Ligand Development for Catalysis: The spirocyclic framework could be functionalized to create novel chiral ligands for asymmetric catalysis, where the defined spatial arrangement of substituents can influence enantioselectivity.
Optoelectronic Materials: Incorporation of chromophoric or electronically active groups onto the spirocyclic core could lead to new materials with interesting photophysical properties for applications in organic light-emitting diodes (OLEDs) or sensors.
Integration into Nanotechnology and Advanced Chemical Systems
The unique shape and size of This compound make it a potential building block for nanotechnology and the construction of advanced chemical systems.
Future Nanotechnology-Related Research:
Molecular Scaffolding: Using the spirocyclic core as a rigid anchor to construct well-defined, three-dimensional molecular architectures.
Self-Assembled Monolayers (SAMs): Investigating the ability of functionalized derivatives to form ordered layers on surfaces, which could have applications in nanoscale electronics or surface engineering.
Inclusion in Metal-Organic Frameworks (MOFs): Exploring the use of derivatives of This compound as linkers in the synthesis of novel MOFs with tailored pore sizes and functionalities.
Q & A
Q. What is the standard synthetic route for 5-Methylspiro[3.4]octan-5-ol, and how is its structure confirmed?
The compound is synthesized via nucleophilic addition of methyl lithium (1.0 equiv, 0.5 M in ether) to Spiro[3.4]octan-5-one at 0°C for 15 minutes, yielding 66% after chromatography. Structural confirmation relies on ¹H-NMR (δ = 1.21 ppm, singlet for methyl) and ¹³C-NMR (δ = 80.31 ppm, tertiary alcohol carbon). IR spectroscopy identifies hydroxyl bands (3620 cm⁻¹ for free OH) .
Q. How are diastereomers of 6-Methyl-spiro[3.4]octan-5-ol resolved during synthesis?
Diastereomers (22a and 22b) form via methylation of Spiro[3.4]octan-5-one using lithium diisopropylamide (LDA) and methyl iodide. Separation involves column chromatography (pentane/ether 8:2), with Rf values of 0.22 (22a) and 0.18 (22b). Gas chromatography (130°C) distinguishes retention times (6.90 min for ketone precursor vs. 7.78 min for diastereomers) .
Advanced Research Questions
Q. What competing reaction pathways occur during acid-catalyzed rearrangements of this compound derivatives?
Acid treatment of derivatives (e.g., compound 46) leads to unexpected products (e.g., 118–120) instead of (±)-endo-Capnellen. Competing 1,2-methyl shifts and hydrogen migrations dominate, as confirmed by spectroscopic analysis (¹H-NMR, IR) and mechanistic studies. Substituent positioning and reaction conditions (e.g., temperature, acid strength) critically influence pathway selectivity .
Q. How can researchers optimize yields in multi-methylation reactions of Spiro[3.4]octan-5-one?
Trimethylated derivatives (e.g., 25) require stepwise methylation:
- First methylation : Methyl lithium addition to Spiro[3.4]octan-5-one (66% yield).
- Subsequent steps : Use excess methyl iodide (5.0 equiv) with LDA at –25°C, monitored by GC. Byproducts like 6,6-dimethyl derivatives (3%) are minimized via precise stoichiometry and low-temperature kinetics .
Q. What methodological strategies resolve contradictions between theoretical and observed products in spirocyclic rearrangements?
- Mechanistic modeling : Compare intermediates (e.g., carbocation stability) using computational tools (DFT calculations).
- Competitive pathway analysis : Track byproducts via GC-MS and NMR.
- Condition screening : Adjust acid catalysts (e.g., m-chloroperbenzoic acid) to suppress undesired pathways, as seen in β-hydroxyselenide rearrangements .
Q. How does stereoelectronic effects influence the stability of intermediates in this compound rearrangements?
Tertiary carbocation intermediates (e.g., 52) are stabilized by hyperconjugation from adjacent methyl groups. Steric hindrance at bridgehead positions (e.g., in compound 57) reduces rearrangement efficiency, favoring alternative pathways. IR and ¹³C-NMR data (e.g., δ = 83.08 ppm for tertiary alcohols) validate intermediate structures .
Data Analysis & Experimental Design
Q. What analytical techniques are essential for characterizing spirocyclic alcohol purity and regioselectivity?
- Chromatography : TLC (Rf values) and HPLC for diastereomer separation.
- Spectroscopy : ¹H/¹³C-NMR for methyl group environments; IR for hydroxyl association states.
- Mass spectrometry : High-resolution MS to confirm molecular formulas and fragmentation patterns .
Q. How do substituent positions (e.g., 5- vs. 6-methyl) impact reaction outcomes in bicyclo-octene synthesis?
- 5-Methyl derivatives (e.g., 21) favor bridgehead olefins (94% yield) via acid-catalyzed dehydration.
- 6-Methyl derivatives (e.g., 22a/b) undergo competing 1,3-hydride shifts, forming tertiary alcohols (6% yield). Substituent steric effects are probed via kinetic studies and isotopic labeling .
Methodological Recommendations
Q. What protocols ensure reproducibility in synthesizing this compound derivatives?
- Stoichiometric precision : Use calibrated syringes for methyl lithium/LDA.
- Temperature control : Maintain –25°C for enolate formation to avoid side reactions.
- Purification : Employ silica gel chromatography with pentane/ether gradients .
Q. How can computational tools enhance the design of spirocyclic compound syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
